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Compound of Interest

Compound Name: 4-lodo-3-nitrotoluene

Cat. No.: B1266650

Document ID: TGS-INT-20251230-01 Version: 1.0 For: Researchers, scientists, and drug
development professionals

This document provides a comprehensive overview of the spectroscopic data for 4-lodo-3-
nitrotoluene (CAS No. 5326-39-6), an important intermediate in organic synthesis.[1] The
information herein is compiled to assist in the identification, characterization, and utilization of
this compound in research and development settings.

Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for 4-lodo-3-nitrotoluene.

General Properties

Property Value Reference(s)
Chemical Formula C7HeINO2 [2][3]
Molecular Weight 263.03 g/mol [2][3]
Orange-brown glistening
Appearance [4]
powder
Melting Point 53-56 °C [4]
Boiling Point 299.3 °C at 760 mmHg [5]
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Infrared (IR) Spectroscopy

The following table lists the predicted characteristic infrared absorption bands for 4-lodo-3-
nitrotoluene based on its functional groups. The data is interpreted from general principles of
IR spectroscopy.[6] A gas-phase spectrum is available from the NIST Chemistry WebBook.[2]

Wavenumber ] . . .
Intensity Vibration Type Functional Group

(cm™)

3100-3000 Medium Aromatic C-H Stretch Ar-H

2975-2850 Medium-Weak Aliphatic C-H Stretch -CHs
Asymmetric NO2

1550-1530 Strong Ar-NO:2
Stretch
Symmetric NO2

1360-1340 Strong Ar-NO:2
Stretch

) C=C Aromatic Ring

1610-1580 Medium-Weak Ar C=C
Stretch
C-H Out-of-plane

900-675 Strong Ar-H
Bend

600-500 Medium-Strong C-I Stretch Ar-l

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 4-lodo-3-nitrotoluene is not publicly available in the
cited literature. The following data is predicted based on established substituent effects on the
toluene scaffold.

1.3.1 Predicted *H NMR Spectrum (Solvent: CDCls, Reference: TMS at 0.00 ppm)

The electron-withdrawing effects of the nitro group and the iodo atom will deshield the aromatic
protons, shifting them downfield.
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. Predicted Chemical Predicted Coupling Constant
Proton Assignment . oL
Shift (8, ppm) Multiplicity (J, Hz)
H-2 ~8.1 d ~2.0
H-5 ~7.4 dd J=8.0,20
H-6 ~7.9 d ~8.0
-CHs ~25 S

1.3.2 Predicted 3C NMR Spectrum (Solvent: CDCls, Reference: CDCls at 77.16 ppm)

The chemical shifts are influenced by the electronegativity and position of the substituents.[7]

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1 (-CHs) ~ 145

C-2 ~ 130

C-3 (-NO2) ~ 150

C-4 (-) ~95

C-5 ~ 138

C-6 ~ 125

-CHs ~ 20

Mass Spectrometry (MS)

The following table outlines the expected major fragments from an Electron lonization (EI)
Mass Spectrum of 4-lodo-3-nitrotoluene.[3][8]
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miz Ratio Proposed Proposed Neutral R

Fragment lon Loss
263 [C7H6INO2] *e Molecular lon (M*e)
247 [C7HelO] " NO Loss of nitric oxide
217 [C7Hsl] e NO2 Loss of nitro group
136 [C7HeNO2]*e I Loss of iodine radical
127 [n* C7HsNO2 lodine cation
90 [C7Hs]*e I, NO2 Toluene radical cation

Experimental Protocols

Synthesis of 4-lodo-3-nitrotoluene via Nitration

This protocol describes a common method for the synthesis of 4-lodo-3-nitrotoluene from p-

iodotoluene.[4]

Reagents:

e p-lodotoluene

e Acetic Anhydride

 Nitric Acid (HNOs, concentrated)

e Sodium Hydroxide (NaOH) solution
o Ethyl Acetate

e Anhydrous Sodium Sulfate (NazSOa)
« Silica Gel

o Petroleum Ether

Procedure:
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Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a
magnetic stirrer.

Cool the mixture to 0 °C in an ice bath.

Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0
°C.

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4
hours.

Cool the reaction to room temperature and carefully neutralize by adding NaOH solution until
the pH reaches 7.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x
200 mL).

Wash the combined organic phases with saturated salt water.
Dry the organic layer over anhydrous NazSOa.

Filter off the drying agent and concentrate the solution under reduced pressure (rotary
evaporation) at 25 °C.

Purify the resulting crude product by column chromatography on silica gel, using a mobile
phase of petroleum ether:ethyl acetate (ranging from 1:3 to 1:5 v/v) to yield the final product.

Spectroscopic Analysis Protocols

2.2.1 NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of purified 4-lodo-3-nitrotoluene for *H NMR
analysis (20-50 mg for 13C NMR).

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIl3) in a standard 5 mm NMR tube.
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e Add a small amount of an internal standard, typically tetramethylsilane (TMS), for
referencing.

» Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. For
quantitative *H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1
relaxation time) is used between pulses.

2.2.2 IR Spectroscopy

o Sample Preparation (KBr Pellet Method): Mix a small amount (~1-2 mg) of the solid sample
with ~100-200 mg of dry potassium bromide (KBr) powder.

» Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

» Data Acquisition: Place the pellet in the spectrometer's sample holder and record the
spectrum, typically over a range of 4000-400 cm™1,

2.2.3 Mass Spectrometry

 lonization Method: Utilize an Electron lonization (EI) source, which is standard for small,
relatively volatile organic molecules.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

e Analysis: The sample is bombarded with high-energy electrons (~70 eV), causing ionization

and fragmentation.[8] The resulting ions are separated by a mass analyzer (e.g., quadrupole

or time-of-flight) based on their mass-to-charge (m/z) ratio.

Mandatory Visualization: Synthesis and Analysis
Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 4-lodo-3-nitrotoluene.
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Workflow for Synthesis and Analysis of 4-lodo-3-nitrotoluene

Start: p-lodotoluene

Step 1: Nitration
(HNO3, Acetic Anhydride)

Step 2: Workup & Purification
(Extraction, Chromatography)

Product:
4-lodo-3-nitrotoluene

Step 3: Spectroscopic Analysis

Characterization Methods

IR Spectroscopy NMR (1H & 13C) Mass Spectrometry

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-
lodo-3-nitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at:
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nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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